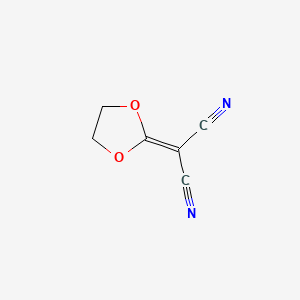

Dicyanoketene ethylene acetal

Description

Contextualization of Ketene (B1206846) Acetals in Modern Organic Synthesis

Ketene acetals are a class of organic compounds characterized by a carbon-carbon double bond connected to two heteroatom-containing groups, typically oxygen, nitrogen, or sulfur. In modern organic synthesis, they are recognized as versatile intermediates. acs.orgmagtech.com.cn A specific and important subset of these are the "push-pull" alkenes, where the double bond is substituted with both electron-donating and electron-withdrawing groups. acs.orgnih.gov This electronic arrangement imparts unique reactivity to the molecule.

Ketene N,O-acetals and N,S-acetals, for instance, are known to be robust and versatile synthons. nih.govthieme-connect.com Their stability, often enhanced by the presence of electron-withdrawing groups, allows for their isolation and subsequent use in a variety of chemical transformations. thieme-connect.com These include pericyclic reactions, vinylogous Mukaiyama aldol (B89426) reactions, and multicomponent reactions for the synthesis of diverse heterocyclic systems. magtech.com.cnthieme-connect.com The reactivity of ketene acetals can be tuned by the nature of the heteroatoms, with ketene N,O-acetals being generally more stable than their O,O-counterparts and more reactive than their N,N- or S,S-analogs. thieme-connect.com

Historical Perspectives and Early Research on Dicyanoketene (B14166945) Acetals

The investigation into dicyanoketene acetals is rooted in the broader exploration of cyanocarbon chemistry. Pioneering work in this area was conducted by scientists at the Central Research Department of E. I. du Pont de Nemours & Co. In a 1958 publication, W. J. Middleton and V. A. Engelhardt detailed the synthesis of dicyanoketene acetals. orgsyn.orgacs.org Their method involved the urea-catalyzed reaction of tetracyanoethylene (B109619) with alcohols. researchgate.net

This initial research laid the groundwork for the preparation of various dicyanoketene acetals, including the dimethyl and diethyl acetals, as well as cyclic acetals derived from 1,2- and 1,3-glycols. researchgate.net The early studies also explored the reactivity of these compounds, noting their reactions with ammonia (B1221849) and amines to form substituted dicyanoethylenes. researchgate.net A key finding from this era was the observation that cyclic dicyanoketene acetals act as alkylating agents towards various nucleophiles. researchgate.net

Significance of Dicyanoketene Ethylene (B1197577) Acetal (B89532) as a Unique Synthetic Building Block

Dicyanoketene ethylene acetal, with the chemical formula C₆H₄N₂O₂, stands out as a particularly useful synthetic building block due to its distinct structural features and reactivity. fujifilm.com The presence of the two cyano groups makes the double bond electron-deficient and susceptible to nucleophilic attack, while the dioxolane ring provides stability. This "capto-dative" olefin structure is key to its utility. pharm.or.jp

Its significance lies in its ability to participate in a wide array of chemical transformations. It serves as a precursor for the synthesis of various heterocyclic compounds, including pyrimidines, pyrazoles, and isoxazoles, often in a single step. orgsyn.org Furthermore, it reacts with tertiary amines and sulfides to form crystalline quaternary ammonium (B1175870) and sulfonium (B1226848) inner salts, respectively, which can be used for the characterization of these functional groups. orgsyn.org The compound has also been shown to act as a π-acid catalyst in reactions such as the monothioacetalization of acetals and the tetrahydropyranylation of alcohols. pharm.or.jpcore.ac.uk

Scope and Contributions of this compound to Chemical Science

The contributions of this compound to chemical science are multifaceted. Its development and the study of its reactivity have expanded the toolbox of synthetic organic chemists, providing a versatile reagent for the construction of complex molecules. magtech.com.cn Its role as a precursor to a variety of heterocyclic compounds is particularly noteworthy, given the prevalence of such motifs in pharmaceuticals and other biologically active molecules. magtech.com.cnrsc.org

Moreover, research into this compound has contributed to a deeper understanding of the chemistry of cyanocarbons and electron-deficient olefins. researchgate.net Its application as a π-acid catalyst demonstrates the potential for electron-poor alkenes to mediate chemical transformations under mild and neutral conditions. pharm.or.jpoup.com This has implications for the development of more sustainable and selective catalytic systems. The study of its reactions continues to open new avenues in organic synthesis and materials science.

Detailed Research Findings

The synthesis of this compound is well-established and proceeds with good yield. A common and effective method involves the reaction of tetracyanoethylene with ethylene glycol in the presence of a catalytic amount of urea (B33335). orgsyn.org The reaction is typically heated to facilitate the dissolution of the reactants, and upon cooling, the product precipitates and can be collected. orgsyn.org

Table 1: Synthesis of this compound

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Tetracyanoethylene, Ethylene Glycol | Urea | Ethylene Glycol | 70-75°C | 77-85% |

Data sourced from Organic Syntheses Procedure. orgsyn.org

The physical and chemical properties of this compound have been characterized. It is a crystalline solid with a defined melting point.

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄N₂O₂ |

| Molecular Weight | 136.11 g/mol |

| Appearance | Nearly white to slightly brown crystalline powder |

| Melting Point | 113-114 °C |

Data sourced from various chemical suppliers and literature. fujifilm.comchembk.com

The reactivity of this compound is diverse. It readily undergoes reactions with various nucleophiles. For example, its reaction with amines and sulfides provides a straightforward route to functionalized products. orgsyn.org

Table 3: Reactivity of this compound

| Reactant | Product Type |

|---|---|

| Tertiary Amines | Quaternary ammonium inner salts |

| Sulfides | Sulfonium inner salts |

| Hydrazine (B178648) | Pyrazoles |

| Hydroxylamine (B1172632) | Isoxazoles |

| Amidines | Pyrimidines |

Based on established reactivity patterns. orgsyn.orgsci-hub.cat

Chemical Compounds Mentioned

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetracyanoethylene |

| Ethylene glycol |

| Urea |

| Ketene acetal |

| Ketene N,O-acetal |

| Ketene N,S-acetal |

| Dicyanoketene dimethyl acetal |

| Dicyanoketene diethyl acetal |

| Pyrimidine (B1678525) |

| Pyrazole (B372694) |

| Isoxazole |

| Ammonia |

| Amine |

| Sulfide |

| 1,2-glycol |

| 1,3-glycol |

| Dicyanoethylene |

| Quaternary ammonium inner salt |

| Sulfonium inner salt |

| π-acid |

| Monothioacetal |

| Tetrahydropyranylation |

| Hydrazine |

| Hydroxylamine |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,3-dioxolan-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-3-5(4-8)6-9-1-2-10-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPZBDNODBHUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=C(C#N)C#N)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205481 | |

| Record name | 1,3-Dioxolane, 2-dicyanomethylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5694-65-5 | |

| Record name | 2-(1,3-Dioxolan-2-ylidene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-dicyanomethylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,.alpha.-malononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-dicyanomethylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dicyanoketene Ethylene Acetal

Established Synthetic Pathways to Dicyanoketene (B14166945) Ethylene (B1197577) Acetal (B89532)

The primary and most well-documented method for synthesizing dicyanoketene ethylene acetal involves the direct reaction of tetracyanoethylene (B109619) with an ethylene glycol derivative. This pathway is valued for its efficiency and relatively straightforward procedure.

Reaction of Tetracyanoethylene with Ethylene Glycol Derivatives

The synthesis of this compound is effectively achieved through the reaction of tetracyanoethylene (TCNE) with ethylene glycol. orgsyn.org A common procedure involves dissolving urea (B33335) in distilled ethylene glycol, followed by the addition of finely divided, recrystallized tetracyanoethylene. orgsyn.org The mixture is then heated, typically on a steam bath at a controlled temperature of 70–75°C, with consistent stirring until the TCNE has completely dissolved, which usually takes about 15 minutes. orgsyn.org

Upon complete dissolution, the resulting brownish-yellow solution is cooled in an ice water bath. This cooling process induces the precipitation of the product, this compound. The precipitate is then collected via filtration, washed with cold ethylene glycol, and subsequently with cold water to remove any remaining glycol. orgsyn.org The final product is obtained as large, slightly pink needles. orgsyn.org It is crucial to perform this reaction in a well-ventilated hood as hydrogen cyanide gas is evolved during the process. orgsyn.org

Procedural Modifications and Optimization for Enhanced Yields

The yield and purity of this compound are sensitive to procedural conditions, and several modifications can be implemented for optimization. A key factor influencing the yield is the presence of moisture in the ethylene glycol, which can lead to lower outputs. orgsyn.org To mitigate this, using distilled ethylene glycol, specifically a fraction collected at 199.5–201°C, is recommended for satisfactory results. orgsyn.org

Following this optimized procedure, yields of this compound are typically in the range of 77–85%. orgsyn.org While the product may have a slight pink coloration, this can be addressed by recrystallization from ethanol (B145695) with the use of decolorizing carbon. However, it is noted that this purification step does not typically improve the melting point of the compound and, in some cases, may even lower it. orgsyn.org

Table 1: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Value/Condition | Purpose |

| Reactants | Tetracyanoethylene, Ethylene Glycol, Urea | Core components for the acetal formation. |

| Solvent | Distilled Ethylene Glycol | Minimizes side reactions caused by moisture. |

| Temperature | 70–75°C | Ensures complete dissolution of reactants. |

| Work-up | Cooling in ice water, washing with cold ethylene glycol and water | Precipitates and purifies the final product. |

| Yield | 77–85% | Expected output under optimized conditions. |

Synthesis of Analogous Dicyanoketene Acetals

The fundamental synthetic methodology used for this compound can be adapted to produce a range of analogous compounds by substituting ethylene glycol with other simple alcohols.

Preparation of Dicyanoketene Dimethyl Acetal

The procedure established for this compound has been successfully applied to the synthesis of dicyanoketene dimethyl acetal (DCKDMA). orgsyn.orgoup.com In this variation, methanol (B129727) is used in place of ethylene glycol. The reaction with tetracyanoethylene under similar catalytic conditions yields the corresponding dimethyl acetal. oup.com DCKDMA is a notable derivative and has been investigated as a π-acid catalyst in various organic reactions, including esterification and alcoholysis of epoxides. oup.comcore.ac.uk

Preparation of Dicyanoketene Diethyl Acetal

Similarly, the synthesis of dicyanoketene diethyl acetal is also achievable using the same established protocol. orgsyn.org By employing ethanol as the alcohol reactant with tetracyanoethylene, the diethyl acetal is formed. This demonstrates the versatility of the reaction in creating a family of dicyanoketene acetals with different alkoxy groups.

Development of Polymer-Supported Dicyanoketene Acetals

To enhance the utility of dicyanoketene acetals as catalysts, particularly regarding ease of separation and recyclability, polymer-supported versions have been developed. pharm.or.jpnih.gov These solid-phase catalysts retain the reactive properties of their monomeric counterparts while offering significant procedural advantages. pharm.or.jp

The synthesis of a polymer-supported dicyanoketene acetal typically begins with the preparation of a suitable monomer. pharm.or.jp For instance, a diol derivative bearing a polymerizable group, such as a styrene (B11656) moiety, is first synthesized. This diol is then condensed with tetracyanoethylene in the presence of a catalytic amount of a base like diethylamine. pharm.or.jp

The resulting monomer, which contains the dicyanoketene acetal functional group, is then copolymerized with a cross-linking agent. pharm.or.jpnih.gov Common cross-linkers include divinylbenzene (B73037) or ethylene glycol dimethacrylate. pharm.or.jpnih.gov The polymerization process yields a solid polymer matrix with the dicyanoketene acetal moiety covalently incorporated. These polymeric catalysts have proven effective in promoting reactions such as monothioacetalization and carbon-carbon bond formation. pharm.or.jp

Table 2: Overview of Synthesized Dicyanoketene Acetal Compounds

| Compound Name | Abbreviation | Key Starting Materials | Synthetic Approach |

| This compound | DCKEA | Tetracyanoethylene, Ethylene Glycol | Direct reaction with urea catalysis. orgsyn.org |

| Dicyanoketene Dimethyl Acetal | DCKDMA | Tetracyanoethylene, Methanol | Adaptation of the DCKEA synthesis. orgsyn.orgoup.com |

| Dicyanoketene Diethyl Acetal | - | Tetracyanoethylene, Ethanol | Adaptation of the DCKEA synthesis. orgsyn.org |

| Polymer-Supported Dicyanoketene Acetal | Polymeric DCKA | Styrene-diol derivative, TCNE, Divinylbenzene | Monomer synthesis followed by copolymerization. pharm.or.jp |

Synthesis and Immobilization Techniques for Heterogeneous Catalysis

The preparation of this compound and its subsequent immobilization onto polymer supports for use in heterogeneous catalysis involves a multi-step process. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is advantageous for simplifying product separation and enabling catalyst recycling. wikipedia.orgyoutube.com

The initial synthesis of this compound is a modification of a previously published method. orgsyn.org It involves the reaction of finely divided, recrystallized tetracyanoethylene with ethylene glycol. orgsyn.org In a typical procedure, urea is dissolved in distilled ethylene glycol, followed by the addition of tetracyanoethylene. orgsyn.org The mixture is heated to between 70–75°C until the solution is complete. orgsyn.org Upon cooling, this compound precipitates and can be collected. orgsyn.org The product is then washed with cold ethylene glycol and water to yield slightly pink needles. orgsyn.org

For heterogeneous applications, the dicyanoketene acetal (DCKA) moiety is immobilized on a solid support, typically a polymer. pharm.or.jpnih.gov This creates a solid-phase catalyst that can be easily filtered from a reaction mixture. nih.gov The immobilization is achieved by synthesizing a monomer that contains the dicyanoketene acetal structure, which is then polymerized. pharm.or.jp

A key strategy involves creating a styrene derivative bearing the dicyanoketene acetal moiety. pharm.or.jp This monomer can then be copolymerized with other monomers, such as styrene and a cross-linking agent like divinylbenzene or ethylene glycol dimethacrylate (EGDMA), to form a stable, insoluble polymer matrix. pharm.or.jpnih.gov The polymerization is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). pharm.or.jp This approach allows for the creation of novel polymer-supported DCKA catalysts that function as recyclable π-acid catalysts. pharm.or.jpnii.ac.jp

Table 1: Synthesis of Polymer-Bound Dicyanoketene Acetal (DCKA) Catalysts

| Polymer ID | Cross-linking Agent | Yield (%) | DCKA Loading (mmol/g) | Source |

|---|---|---|---|---|

| 3 | Divinylbenzene | 49 | 2.30 | pharm.or.jp |

| 4 | Ethylene glycol dimethacrylate (EGDMA) | 95 | 2.74 | pharm.or.jp |

Characterization of Polymer-Bound Dicyanoketene Acetal Catalysts

The characterization of polymer-bound dicyanoketene acetal catalysts is essential to confirm the successful immobilization and to determine the concentration of active catalytic sites. The primary method used for this characterization is elemental analysis. pharm.or.jp

By analyzing the elemental composition of the final polymer, researchers can determine the ratio of the dicyanoketene acetal-containing monomer to the other components (e.g., styrene and the cross-linking agent). pharm.or.jp This analysis provides a quantitative measure of the dicyanoketene acetal loading on the polymer, typically expressed in millimoles of the active moiety per gram of the polymer catalyst (mmol/g). pharm.or.jp For instance, a polymer cross-linked with divinylbenzene was found to have a DCKA loading of 2.30 mmol/g, while another polymer cross-linked with ethylene glycol dimethacrylate had a loading of 2.74 mmol/g. pharm.or.jp

The catalytic activity of the immobilized acetal is also a key aspect of its characterization. The performance of the polymer-supported catalysts is evaluated in specific chemical transformations. For example, the efficacy of polymeric DCKAs has been assessed in reactions such as the monothioacetalization of benzaldehyde (B42025) dimethyl acetal with thiophenol. pharm.or.jp The ability of the catalyst to be recovered and reused without a significant loss of activity is another critical characteristic that is evaluated. pharm.or.jp For example, after a reaction, the polymeric DCKA catalyst can be filtered, washed with solvents like water and ethyl acetate, dried, and then reused in a subsequent reaction, reportedly without loss of activity. pharm.or.jp This recyclability is a defining feature of the heterogeneous catalyst. pharm.or.jpnii.ac.jp

Mechanistic Investigations of Dicyanoketene Ethylene Acetal Reactivity

Electronic Structure and Reactivity Profile as a π-Acid Catalyst

Dicyanoketene (B14166945) ethylene (B1197577) acetal (B89532) is recognized as a potent π-acid, a class of molecules that can accept electron density into their π-antibonding orbitals. nii.ac.jpresearchgate.netoup.com This characteristic governs its reactivity, particularly its efficacy as a neutral, mild catalyst in a variety of organic reactions. oup.comnih.gov Its catalytic activity has been reported to be superior to that of other known neutral π-acids, such as tetracyanoethylene (B109619) (TCNE), in specific applications like monothioacetalization. nii.ac.jpresearchgate.net

The pronounced π-acidity and electrophilic nature of dicyanoketene ethylene acetal are direct consequences of its electronic structure. Theoretical investigations, including Density Functional Theory (DFT) computations, have been employed to support experimental observations and understand the molecule's reduction behavior and electronic properties. researchgate.netresearchgate.net

The core of its electrophilicity lies in the presence of a low-energy Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is a critical descriptor of a molecule's ability to accept electrons; a lower LUMO energy corresponds to a stronger electrophile and a more potent π-acid. While specific energy values require detailed computational analysis, the collective evidence from its reactivity confirms the highly electron-deficient nature of the molecule's π-system. This low-lying LUMO readily accepts electron density from interacting nucleophiles or substrates, facilitating chemical reactions.

The dicyanomethylene group, =C(CN)₂, is the primary driver of the molecule's reactivity. This group consists of a carbon atom double-bonded to two cyano (-CN) substituents. The nitrile functionalities are powerful electron-withdrawing groups due to the high electronegativity of nitrogen and the inductive and resonance effects of the triple bond.

This intense electron withdrawal polarizes the carbon-carbon double bond, drawing electron density away from it and rendering it highly electrophilic. This activation makes the olefin susceptible to attack by a wide range of nucleophiles. Molecules like this compound are sometimes referred to as "capto-dative olefins," possessing both electron-withdrawing (captor) and electron-donating (dative) groups, which contributes to their unique reactivity. oup.com The replacement of a standard carbonyl oxygen with the more electronegative and highly conjugated =C(CN)₂ group significantly enhances the molecule's ability to function as an acid catalyst. researchgate.net

Mechanistic Pathways of Nucleophilic Addition Reactions

The electron-deficient nature of the central double bond in this compound makes it a prime target for nucleophilic addition reactions. This process involves the attack of a nucleophile on one of the olefinic carbons, leading to the formation of a new sigma bond and a zwitterionic intermediate, or inner salt.

This compound readily reacts with tertiary amines to yield stable, solid quaternary ammonium (B1175870) inner salts. In this reaction, the non-bonding lone pair of electrons on the nitrogen atom of the tertiary amine acts as the nucleophile.

The mechanism proceeds via a direct nucleophilic attack on the electrophilic carbon of the dicyanomethylene group. This addition breaks the π-bond, with the electron pair moving to the adjacent carbon, which is stabilized by the two cyano groups. The result is a zwitterionic product containing a positively charged quaternary ammonium center covalently bonded to a negatively charged carbanionic center. These inner salts are often crystalline solids and can be used for the characterization of tertiary amines.

Table 1: Reaction of this compound with Nucleophiles

| Nucleophile Type | Nucleophilic Atom | Product Type |

|---|---|---|

| Tertiary Amine | Nitrogen | Quaternary Ammonium Inner Salt |

In a reaction analogous to that with tertiary amines, this compound reacts with organic sulfides to form sulfonium (B1226848) inner salts. The sulfur atom of the sulfide, bearing lone pairs of electrons, functions as the nucleophile.

The mechanistic pathway involves the nucleophilic attack of the sulfur atom on the electron-deficient double bond. This leads to the formation of a new carbon-sulfur bond and, subsequently, a zwitterionic product. This product features a positively charged sulfonium ion center and a delocalized carbanion stabilized by the adjacent nitrile groups. Similar to the ammonium adducts, these sulfonium inner salts are typically solids.

Catalytic Reaction Mechanisms of this compound

As a π-acid, this compound serves as an effective catalyst for a range of organic transformations by activating substrates toward nucleophilic attack. The general mechanism involves the coordination of the substrate to the electron-deficient π-system of the catalyst, which enhances the substrate's electrophilicity.

The catalytic prowess of this compound has been demonstrated in several key reaction types:

Monothioacetalization: It catalyzes the conversion of acetals to monothioacetals with high efficiency. nii.ac.jpresearchgate.netnih.govpharm.or.jp The proposed mechanism involves the activation of the acetal by the π-acid catalyst, facilitating the displacement of an alkoxy group by a thiol nucleophile.

Alcoholysis of Epoxides: The ring-opening of epoxides with alcohols is promoted by this compound. oup.com The catalytic cycle is thought to begin with the coordination of the epoxide's oxygen atom to the π-acidic center of the catalyst. This coordination polarizes and weakens the carbon-oxygen bond of the epoxide, activating it for nucleophilic attack by an alcohol.

Mannich-Type Reactions: The compound and its polymer-supported variants catalyze the three-component Mannich reaction, showing particular selectivity for aldimines even in the presence of aldehydes. researchgate.net The catalyst functions as a Lewis-acid-like activator, promoting the formation of the key electrophilic iminium ion intermediate, which is then attacked by a carbon nucleophile. organic-chemistry.orgwikipedia.org

Cyanation and C-C Bond Formation: Catalytic activity extends to carbon-carbon bond-forming reactions, such as the addition of trimethylsilyl (B98337) cyanide (TMS-CN) to aldehydes. pharm.or.jp

Table 2: Reactions Catalyzed by this compound

| Reaction Type | Substrates | Product Type |

|---|---|---|

| Monothioacetalization | Acetal, Thiol | Monothioacetal |

| Alcoholysis of Epoxides | Epoxide, Alcohol | β-Hydroxy Ether |

| Mannich-Type Reaction | Aldehyde, Amine, Ketone/Enol | β-Amino Carbonyl |

Mechanistic Models for Alcoholysis of Epoxides (e.g., Single Electron Transfer and π-System Coordination)

The ring-opening of epoxides with alcohols is a fundamental reaction in organic synthesis, and this compound has proven to be an effective catalyst for this transformation. oup.com Mechanistic studies have explored various pathways for this catalysis, primarily focusing on the interaction between the electron-deficient olefin of DCKEA and the epoxide ring.

Two principal mechanistic models have been considered: a Single Electron Transfer (SET) mechanism and a mechanism involving π-system coordination. While related π-acids like tetracyanoethylene (TCNE) are known one-electron acceptors and can operate via SET pathways, evidence for DCKEA-catalyzed reactions suggests a different primary mechanism. oup.comnii.ac.jp Spectroscopic analysis of a mixture of DCKEA and cyclohexene (B86901) oxide in acetonitrile (B52724) did not show a charge-transfer (CT) absorption band, which is typically indicative of an SET process. oup.com This observation makes a purely SET-based mechanism less likely for DCKEA in this context.

The more favored proposed mechanism involves the coordination between the π-system of the dicyanoketene acetal and the oxygen atom of the epoxide. oup.com In this model, the electron-deficient double bond of DCKEA acts as a π-acid, interacting with the non-bonding electrons of the epoxide's oxygen. This coordination polarizes and weakens the C-O bond of the epoxide ring, making it more susceptible to nucleophilic attack by an alcohol. This activation is gentle enough to preserve other acid-sensitive functional groups, such as tetrahydropyranyl (THP) ethers and ethylene acetals, demonstrating the mildness of the catalyst. oup.com The reaction proceeds with stereospecific anti-opening, consistent with an SN2-type nucleophilic attack on the activated epoxide. oup.com

| Catalyst | Epoxide Substrate | Alcohol | Product | Yield (%) | Reference |

| DCKEA | Cyclohexene oxide | Methanol (B129727) | trans-2-Methoxycyclohexan-1-ol | 87 | oup.com |

| DCKEA | Styrene (B11656) oxide | Methanol | 2-Methoxy-2-phenylethan-1-ol | 85 | oup.com |

| DCKEA | 1,2-Epoxy-3-phenoxypropane | Methanol | 1-Methoxy-3-phenoxypropan-2-ol | 90 | oup.com |

This table presents selected results for the alcoholysis of epoxides catalyzed by dicyanoketene acetals, illustrating the efficiency of the reaction under mild conditions.

Proposed Mechanisms for Esterification and Transesterification Reactions

Dicyanoketene acetals, as derivatives of tetracyanoethylene, also function as catalysts for the esterification of carboxylic acids and the transesterification of esters. oup.com While detailed mechanistic studies specifically on DCKEA are less common than for its dimethyl acetal counterpart (DCKDMA), the general principles of π-acid catalysis are applicable.

The proposed mechanism for esterification involves the activation of the carboxylic acid by the π-acid catalyst. The DCKEA likely interacts with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester product and regenerate the catalyst. This process avoids the need for strong mineral acids, allowing for the esterification of sensitive substrates, including N-Cbz and N-Boc-protected α-amino acids, without significant racemization. oup.com

In transesterification, the mechanism is analogous. masterorganicchemistry.com The catalyst activates the ester's carbonyl group, promoting nucleophilic attack by an external alcohol. This leads to a tetrahedral intermediate which then collapses, eliminating the original alkoxy group to form the new ester. mdpi.com The reaction is typically driven to completion by using the attacking alcohol as the solvent. masterorganicchemistry.com The mild, neutral conditions offered by DCKEA catalysis are advantageous in preventing side reactions commonly associated with strong acid or base catalysts. oup.com

Mechanistic Insights into Tetrahydropyranylation of Alcohols

The protection of alcohols as tetrahydropyranyl (THP) ethers is a common strategy in multistep synthesis. This compound is recognized as an effective and neutral catalyst for this transformation. oup.comrsc.orgnih.gov

The mechanism for the DCKEA-catalyzed tetrahydropyranylation of alcohols involves the activation of 3,4-dihydro-2H-pyran (DHP). The π-acid catalyst, DCKEA, coordinates to the oxygen atom of DHP. This interaction enhances the electrophilicity of the double bond and facilitates the protonation of the double bond by the alcohol, which forms a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then readily attacked by the alkoxide, which is formed concurrently, to generate the THP ether. Alternatively, the coordinated alcohol could directly attack the double bond in a concerted or near-concerted fashion. The key step is the π-acid activation of DHP, which allows the reaction to proceed under neutral conditions and at ambient temperatures, preserving the integrity of acid-labile functional groups within the substrate. oup.comnih.gov The catalytic activity of this compound in this reaction has been noted to be superior to that of tetracyanoethylene. nii.ac.jp

Role of Aqueous Media in Enhancing Catalytic Efficiency

While many organic reactions are performed in anhydrous organic solvents, the use of aqueous media is gaining traction due to environmental and economic benefits. Interestingly, the catalytic efficiency of dicyanoketene acetal derivatives has been shown to be enhanced in aqueous systems for certain reactions, such as the Mannich-type reaction. jst.go.jp

In these cases, a polymer-supported dicyanoketene acetal (poly-DCKA) catalyst demonstrated high efficiency in aqueous media. jst.go.jpresearchgate.net The enhancement of catalytic activity in water can be attributed to several factors. The hydrophobic effect can drive the organic reactants into closer proximity within the catalyst's polymeric backbone, effectively increasing their local concentration and promoting the reaction. Furthermore, water's high polarity can stabilize charged intermediates or transition states that may form during the catalytic cycle. For reactions like the deprotection of acetals and silyl (B83357) ethers, the presence of water is essential as a reactant for hydrolysis, and polymer-supported DCKA has been shown to catalyze these reactions effectively in aqueous media. pharm.or.jpresearchgate.net This suggests that the π-acid catalyst activates the substrate, making it more susceptible to hydrolysis by the surrounding water molecules.

| Reaction | Catalyst | Solvent | Key Finding | Reference |

| Mannich-type reaction | Polymeric DCKA | Aqueous media | High catalytic efficiency observed | jst.go.jp |

| Deprotection of acetals | Polymer-supported DCKA | Aqueous media | Effective catalysis of hydrolysis | pharm.or.jp |

| Deprotection of silyl ethers | Polymer-supported DCKA | Aqueous media | Effective catalysis of hydrolysis | pharm.or.jpresearchgate.net |

This table highlights research findings on the use of dicyanoketene acetal derivatives in aqueous media.

Catalytic Applications of Dicyanoketene Ethylene Acetal in Organic Transformations

Catalysis in Carbon-Oxygen Bond Formation and Cleavage

DCKEA has proven to be a potent catalyst in reactions involving the formation and cleavage of carbon-oxygen bonds. Its mild nature allows for high chemoselectivity, preserving sensitive moieties that might not withstand harsher, conventional acidic catalysts. oup.comoup.com

Dicyanoketene (B14166945) ethylene (B1197577) acetal (B89532) serves as a novel and effective π-acid catalyst for the monothioacetalization of acetals. nii.ac.jpcore.ac.uk This transformation is a key step in various synthetic pathways, providing access to valuable sulfur-containing intermediates. The catalytic activity of DCKEA in these reactions has been found to be superior to that of tetracyanoethylene (B109619) (TCNE), another common π-acid catalyst. researchgate.net

A significant advantage of using DCKEA is its high chemoselectivity. In competitive reactions involving different types of acetals and protected alcohols, DCKEA preferentially catalyzes the monothioacetalization of ketone acetals over aldehyde acetals or alcohol tetrahydropyranyl (THP) ethers. nii.ac.jpcore.ac.ukresearchgate.net This selectivity allows for the targeted transformation of specific functional groups within a complex molecule. For instance, in a crossover reaction, a ketone monothioacetal can be favorably produced from a mixture containing a ketone acetal, an aldehyde acetal, and an alcohol THP-ether. core.ac.ukresearchgate.net Polymer-supported versions of dicyanoketene acetals have also been developed and successfully employed as recyclable catalysts for the monothioacetalization of acetals. pharm.or.jpnih.gov

Table 1: Catalytic Monothioacetalization of Benzaldehyde (B42025) Dimethyl Acetal

| Catalyst | Nucleophile | Conditions | Product | Yield (%) | Ref |

|---|

DCKEA is an effective catalyst for the hydrolysis of acetals and silyl (B83357) ethers, common protecting groups in organic synthesis. fujifilm.comfujifilm.com This deprotection is crucial for revealing parent carbonyl compounds and alcohols at appropriate synthetic stages. The use of DCKEA allows these reactions to proceed under mild, neutral conditions, which is a significant benefit. fujifilm.com

Furthermore, polymer-supported dicyanoketene acetal [(P)-DCKA] has been shown to be an effective and recyclable catalyst for the chemoselective deprotection of acetals and silyl ethers. researchgate.net Research has highlighted a notable "polymer effect," where the heterogeneous catalyst exhibits enhanced activity, possibly due to the lipophilic nature of the polymer support creating a favorable microenvironment for the substrate. researchgate.netmdma.ch This catalytic system demonstrates excellent chemoselectivity, allowing for the deprotection of acetals in the presence of other sensitive groups like silyl ethers. researchgate.net

The ring-opening of epoxides through alcoholysis is a fundamental reaction for the synthesis of β-alkoxy alcohols. Dicyanoketene ethylene acetal has been identified as an easily accessible and highly reactive catalyst for this transformation. oup.com It facilitates the mild, chemoselective, and stereospecific alcoholysis of various epoxides. oup.comoup.com

One of the key features of DCKEA catalysis in this context is its excellent chemoselectivity. Acid-labile protecting groups such as tetrahydropyranyl (THP) ethers and ethylene acetals remain intact under the reaction conditions, a feat not easily achieved with traditional Lewis acid catalysts like BF₃·Et₂O. oup.com The reaction proceeds with anti-opening stereospecificity. oup.com

Moreover, DCKEA catalysis exhibits notable regioselectivity. In the alcoholysis of trisubstituted epoxides, the alkoxy group is introduced with high regioselectivity at the more substituted carbon atom. oup.com A novel regioselectivity, influenced by anchimeric assistance from an intramolecular etheric oxygen on a side chain, has also been observed in the ring-opening of certain 1,2-disubstituted epoxides. oup.comnii.ac.jp

Table 2: DCKEA-Catalyzed Alcoholysis of Cyclohexene (B86901) Oxide

| Alcohol | Catalyst (mol amount) | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Methanol (B129727) (MeOH) | DCKDMA (0.2) | Room Temp, 0.5h | 2-Methoxycyclohexan-1-ol | 87 | oup.com |

| Allyl alcohol | DCKDMA (0.2) | 50°C, 2h | 2-(Allyloxy)cyclohexan-1-ol | 85 | oup.com |

| 2-Propanol (i-PrOH) | DCKDMA (0.2) | 50°C, 24h | 2-Isopropoxycyclohexan-1-ol | 83 | oup.com |

Note: Dicyanoketene dimethyl acetal (DCKDMA) was used in this specific study, which is closely related to DCKEA and noted for its high reactivity. oup.com

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under various neutral and basic conditions. tandfonline.com this compound has been established as an excellent, mild, and neutral catalyst for the tetrahydropyranylation of alcohols using 3,4-dihydro-2H-pyran (DHP). tandfonline.comtandfonline.com

The reaction proceeds efficiently in solvents like DMF at elevated temperatures (e.g., 60 °C), affording the corresponding THP ethers in good to excellent yields. tandfonline.com This catalytic system is applicable to both primary and secondary alcohols. tandfonline.com The mildness of DCKEA as a catalyst is a key advantage, as it avoids issues commonly associated with acidic catalysts. For instance, the tetrahydropyranylation of alcohols containing other acid-sensitive groups can be performed without complications. tandfonline.compharm.or.jp

Table 3: DCKEA-Catalyzed Tetrahydropyranylation of Various Alcohols

| Alcohol | Catalyst (equiv.) | Conditions | Yield (%) | Ref |

|---|---|---|---|---|

| Benzyl alcohol | 0.2 | DMF, 60°C, 2h | 88 | tandfonline.com |

| Cinnamyl alcohol | 0.2 | DMF, 60°C, 3h | 91 | tandfonline.com |

| 1-Octanol | 0.2 | DMF, 60°C, 3h | 86 | tandfonline.com |

| Cyclohexanol | 0.2 | DMF, 60°C, 3h | 93 | tandfonline.com |

Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

Beyond C-O bond manipulations, DCKEA also demonstrates catalytic activity in the formation of carbon-carbon and carbon-nitrogen bonds, expanding its synthetic utility.

This compound has been shown to mediate cyanation reactions, which are fundamental for introducing the synthetically versatile nitrile group into organic molecules. pharm.or.jpfujifilm.comfujifilm.com The nitrile group can be readily converted into other important functionalities such as amines, carboxylic acids, and amides.

In preliminary studies, DCKEA was found to catalyze the reaction of aldehydes with trimethylsilyl (B98337) cyanide (TMS-CN), a common cyanating agent, to produce the corresponding cyanohydrin derivatives after acidic hydrolysis. pharm.or.jp For example, the reaction of benzaldehyde with TMS-CN in the presence of a catalytic amount of DCKEA in refluxing acetonitrile (B52724) furnished the cyanohydrin product in a respectable yield. pharm.or.jp This demonstrates the ability of DCKEA to activate carbonyl compounds towards nucleophilic attack by the cyanide source. pharm.or.jp Similarly, polymer-supported dicyanoketene acetals have been effectively used to catalyze the cyanation of acetals with TMS-CN, offering the advantage of catalyst recyclability. pharm.or.jp

Table 4: DCKEA-Catalyzed Cyanation of Benzaldehyde

| Substrate | Cyanating Agent | Catalyst (equiv.) | Conditions | Product | Yield (%) | Ref |

|---|

Catalytic Activity in Mannich-Type Reactions

This compound (DCKEA) and its polymer-supported analogues have demonstrated notable catalytic efficacy in Mannich-type reactions. These reactions are fundamental carbon-carbon bond-forming processes that unite an aldehyde, an amine, and a carbon nucleophile. Research has shown that DCKEA can effectively catalyze the reaction between aldimines and enol silyl ethers. nii.ac.jp

A key aspect of DCKEA's catalytic activity is its ability to promote the reaction with excellent selectivity for the aldimine, even in the presence of the corresponding aldehyde. nii.ac.jp This selectivity is a significant advantage in one-pot, three-component Mannich-type reactions. For instance, the reaction of benzaldehyde, aniline (B41778), and a ketene (B1206846) silyl acetal can be efficiently catalyzed by DCKEA. jst.go.jp

Investigations into both monomeric DCKEA and polymeric dicyanoketene acetals (poly-DCKA) have been conducted in various solvents, including organic media like acetonitrile and aqueous environments. jst.go.jp Notably, polymeric DCKA catalysts have shown high efficiency in aqueous media for both two-component (aldimine and nucleophile) and three-component (aldehyde, amine, and nucleophile) reactions. jst.go.jp An important feature of the polymeric catalyst is its recyclability; it can be recovered and reused multiple times without a significant loss of catalytic activity. jst.go.jp

The scope of this catalytic system has been explored with various alkyl and aryl aldehydes, which react with aniline and dimethylketene (B1620107) O-TMS,O-Et-acetal in water to produce the corresponding β-aminoester derivatives in moderate yields. jst.go.jp

The following table summarizes representative results for the Mannich-type reaction catalyzed by dicyanoketene acetals:

| Aldehyde/Aldimine | Nucleophile | Catalyst | Solvent | Product | Yield (%) | Reference |

| Benzylidene aniline | Dimethylketene O-TMS,O-Et-acetal | Poly-DCKA | Water | β-aminoester | Moderate | jst.go.jp |

| Benzaldehyde | Dimethylketene O-TMS,O-Et-acetal (with aniline) | Poly-DCKA | Water | β-aminoester | Moderate | jst.go.jp |

| Various alkyl/aryl aldehydes | Dimethylketene O-TMS,O-Et-acetal (with aniline) | Poly-DCKA | Water | Corresponding β-aminoesters | Moderate | jst.go.jp |

| Aldimines | Enolsilyl ethers | DCKEA / Poly-DCKA | Not specified | β-amino carbonyl compounds | Not specified | nii.ac.jp |

Promotion of Carbon-Carbon Bond Formation in Acetals

This compound (DCKEA) and its polymeric derivatives function as effective π-acid catalysts for the formation of carbon-carbon bonds via the reaction of acetals with carbon nucleophiles. pharm.or.jpnih.gov This catalytic activity has been demonstrated in reactions of acetals with silylated nucleophiles, such as trimethylsilyl cyanide (TMS-CN). pharm.or.jp

For example, in a preliminary study, the reaction of benzaldehyde with 1.5 equivalents of TMS-CN in acetonitrile was catalyzed by 0.2 equivalents of DCKEA. Upon heating under reflux followed by acidic hydrolysis, the corresponding cyanohydrin derivative was obtained in a 63% yield. pharm.or.jp

Polymer-supported dicyanoketene acetals (poly-DCKA) have been developed and utilized as recyclable π-acid catalysts for these transformations under anhydrous conditions. pharm.or.jpnih.gov These polymeric catalysts, synthesized by the copolymerization of a styrene (B11656) monomer bearing a dicyanoketene acetal functionality with a cross-linker like divinylbenzene (B73037) or ethylene glycol dimethacrylate, have proven to be successful in promoting the reaction of acetals with carbon nucleophiles. pharm.or.jpnih.gov

The use of a polymer-supported catalyst offers the advantage of easy separation from the reaction mixture and the potential for recycling, making the process more sustainable. pharm.or.jp The research in this area highlights the utility of both monomeric and polymeric dicyanoketene acetals as mild and effective catalysts for the formation of carbon-carbon bonds starting from acetals. pharm.or.jp

The table below presents data on the carbon-carbon bond-forming reaction of an aldehyde catalyzed by DCKEA:

| Aldehyde | Nucleophile | Catalyst | Catalyst Loading (mol%) | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Trimethylsilyl cyanide | DCKEA | 20 | Acetonitrile | Cyanohydrin derivative | 63 | pharm.or.jp |

Applications in Heterocyclic Compound Synthesis

Direct Cyclization Reactions Utilizing Dicyanoketene (B14166945) Ethylene (B1197577) Acetal (B89532)

The electrophilic nature of the central carbon atom and the reactivity of the dicyanomethylene group in dicyanoketene ethylene acetal make it an excellent substrate for direct cyclization reactions with various dinucleophiles. These reactions provide a straightforward and efficient route to highly functionalized five- and six-membered heterocycles.

This compound readily reacts with a range of binucleophilic reagents to yield important heterocyclic cores such as pyrimidines, pyrazoles, and isoxazoles. acs.org These reactions typically proceed through a nucleophilic attack on the ketene (B1206846) acetal carbon, followed by an intramolecular cyclization and elimination of ethylene glycol.

The reaction with amidines leads to the formation of 4-amino-5-cyano-2-substituted pyrimidines. Similarly, condensation with hydrazine (B178648) hydrate (B1144303) yields 5-amino-4-cyano-3-hydrazinopyrazoles, and reaction with hydroxylamine (B1172632) results in the formation of 5-amino-4-cyano-3-hydroxyisoxazoles. These products are valuable intermediates for the synthesis of more complex molecules and biologically active compounds.

Table 1: Synthesis of Heterocycles from this compound

| Reagent | Resulting Heterocycle | General Structure |

| Amidines (e.g., Benzamidine) | 4-Amino-5-cyano-2-phenylpyrimidine | Pyrimidine (B1678525) |

| Hydrazine Hydrate | 5-Amino-4-cyano-3-hydrazinopyrazole | Pyrazole (B372694) |

| Hydroxylamine | 5-Amino-4-cyano-3-hydroxyisoxazole | Isoxazole |

Reactions with 1,3-Dipolar Reagents for Heterocycle Construction

This compound serves as an effective dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipolar reagents. These reactions provide a powerful tool for the construction of five-membered heterocyclic rings with a high degree of regioselectivity.

The reaction of this compound with arenecarbonitrile oxides, which are typically generated in situ from the corresponding hydroximoyl chlorides, leads to the formation of spirocyclic 1,2,4-oxadiazole (B8745197) derivatives. tandfonline.com This cycloaddition reaction provides a direct route to these complex heterocyclic systems, which can be further modified to access a variety of substituted 1,2,4-oxadiazoles. These compounds are of significant interest due to their presence in a range of pharmacologically active molecules. nih.govresearchgate.net

Following the initial 1,3-dipolar cycloaddition, the resulting intermediates can undergo further reactions with hydrazine and its derivatives to construct pyrazole rings. tandfonline.com For instance, the spirocyclic oxadiazoles (B1248032) formed from the reaction with arenecarbonitrile oxides can be treated with hydrazine to yield novel heterocyclic systems containing both 1,2,4-oxadiazole and pyrazole moieties. acs.org This sequential reaction strategy highlights the utility of this compound as a scaffold for building complex, multi-heterocyclic structures. The synthesis of pyrazoles from hydrazine derivatives is a well-established and versatile method in heterocyclic chemistry. nih.govchim.itmdpi.comorganic-chemistry.orgnih.gov

General Utility in N- and O-Heterocycle Synthesis

The reactivity profile of this compound extends beyond the aforementioned examples, making it a valuable precursor for a broad spectrum of nitrogen- and oxygen-containing heterocycles. magtech.com.cn Its ability to react with a diverse range of nucleophiles and to participate in various cyclization cascades underscores its importance in synthetic organic chemistry.

This compound is a key starting material for the synthesis of more complex, fused heterocyclic systems. For example, it has been utilized in the preparation of pyrazolo[3,4-d]pyrimidine derivatives, which are important scaffolds in medicinal chemistry. acs.orguni-heidelberg.deuni-heidelberg.de The initial formation of a substituted pyrimidine or pyrazole ring can be followed by further annulation reactions to construct the fused bicyclic system. This versatility allows for the generation of molecular diversity and the synthesis of libraries of compounds for biological screening. The ability to introduce various substituents onto the heterocyclic core, guided by the choice of reagents and reaction conditions, further enhances the synthetic utility of this compound in constructing a wide range of substituted N- and O-heterocycles. beilstein-journals.org

Application in Multi-component Reaction Strategies

The reactivity of this compound is characterized by the presence of two nitrile groups and a ketene acetal functionality, making it an excellent substrate for a variety of chemical transformations. In the context of MCRs, it primarily acts as a potent electrophile and a C3 synthon, facilitating the construction of highly substituted ring systems.

A significant application of this compound in MCRs is the synthesis of polysubstituted pyrimidines. Research has demonstrated that this compound undergoes a three-component reaction with substituted guanidines and aldehydes to furnish o-aminocyanopyrimidines. researchgate.net In this reaction, the guanidine (B92328) acts as a binucleophile, attacking the ketene acetal and one of the nitrile groups, while the aldehyde is incorporated into the final heterocyclic structure.

The general reaction involves the condensation of an aldehyde with a guanidine to form a reactive intermediate, which then undergoes a cyclocondensation reaction with this compound. This process allows for the introduction of a wide range of substituents on the pyrimidine ring, depending on the choice of the starting aldehyde and guanidine.

| Reactant 1 | Reactant 2 | Reactant 3 | Heterocyclic Product | Ref. |

| This compound | Substituted Guanidine | Aldehyde | o-Aminocyanopyrimidine | researchgate.net |

Further elaboration of the resulting o-aminocyanopyrimidines can lead to the synthesis of more complex fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. researchgate.net This highlights the utility of this compound as a scaffold for the rapid assembly of diverse and medicinally relevant heterocyclic compounds. The development of such multi-component strategies is of considerable interest in the field of drug discovery and materials science.

Applications in Material Science and Energy Storage

Dicyanoketene (B14166945) Ethylene (B1197577) Acetal (B89532) as an Electrolyte Additive in Lithium-Ion Batteries

In the realm of lithium-ion batteries, dicyanoketene ethylene acetal (DCKEA) has been investigated as a functional electrolyte additive to improve battery performance and longevity. Its primary role is to favorably modify the solid electrolyte interphase (SEI), a critical passivation layer that forms on the anode surface during the initial charging cycles.

This compound, when introduced in small quantities into the electrolyte, influences the formation and composition of the SEI layer on the anode, typically graphite. The =C(CN)₂ group in DCKEA is more electronegative than the carbonyl group in conventional carbonate solvents like ethylene carbonate (EC), leading to a more facile reduction of the additive at a higher potential. researchgate.net This preferential reduction allows for the formation of a stable and effective SEI layer before the bulk electrolyte components decompose.

The decomposition of DCKEA during SEI formation is reported to produce lithium carbonate-like species, such as Li₂CO₂C(CN)₂, and other organic and inorganic compounds. researchgate.net This modified SEI layer exhibits enhanced passivation properties, effectively preventing further electrolyte decomposition and minimizing the irreversible capacity loss that occurs during the initial cycles. The resulting SEI is more stable and conductive for lithium ions while remaining electronically insulating, which are crucial characteristics for a robust passivation layer. researchgate.net

Table 1: Comparison of Reduction Potentials and SEI Composition

| Additive | Reduction Potential vs. Li/Li⁺ | Key SEI Components | Reference |

| Ethylene Carbonate (EC) | Lower potential | Lithium alkyl carbonates, Li₂CO₃ | researchgate.net |

| This compound (DCKEA) | Higher potential | Li₂CO₂C(CN)₂, polymer species | researchgate.net |

The improved quality of the SEI layer formed in the presence of this compound directly translates to enhanced battery performance. Research has shown that even small amounts of DCKEA (e.g., 0.5 wt%) can lead to beneficial effects on the capacity retention of lithium-ion cells. researchgate.net Cells cycled with DCKEA as an additive have demonstrated higher capacity retention over numerous cycles at both room temperature and elevated temperatures. researchgate.net

Furthermore, the thermal stability of the lithiated graphite/electrolyte interface is significantly improved with the use of DCKEA. researchgate.net Differential scanning calorimetry (DSC) measurements have indicated that the presence of this additive enhances the thermal stability of the battery, which is a critical factor for safety, especially in high-power applications. researchgate.net

Table 2: Performance Improvements with this compound Additive

| Performance Metric | Without DCKEA | With 0.5 wt% DCKEA | Reference |

| Capacity Retention (after cycling) | Lower | Higher | researchgate.net |

| Thermal Stability (DSC) | Standard | Enhanced | researchgate.net |

A comparative analysis has been conducted between this compound and its vinyl-substituted counterpart, dicyano ketene (B1206846) vinyl ethylene acetal (DCKVEA). While both additives are reduced at higher potentials than conventional carbonate solvents, the replacement of the carbonyl oxygen with the =C(CN)₂ group significantly alters the electrochemical reduction profile. researchgate.net

Both DCKEA and DCKVEA have been shown to form stable SEI layers. researchgate.netresearchgate.net However, the specific properties of the resulting SEI can differ. For instance, the reduction-induced capacities were found to be quite different between the two, which could be attributed to the different properties of the SEI formed from lithium carbonate and its malononitrile (B47326) homologue, or varying abilities of the additives to solvate Li⁺ ions. researchgate.net The presence of the vinyl group in DCKVEA can also lead to polymerization on the electrode surface, further modifying the SEI characteristics.

Role in Polymer Chemistry

This compound also finds applications in the field of polymer chemistry, primarily as a monomer in the synthesis of functional polymers.

While specific research on the controlled polymerization of this compound as a primary monomer is limited, the broader class of dicyanoketene acetals has been utilized in polymerization reactions. Polymeric dicyanoketene acetals (DCKA) have been synthesized through the copolymerization of a dicyanoketene acetal with other monomers, such as styrene (B11656) and divinylbenzene (B73037) or ethylene glycol dimethacrylate. researchgate.net In these instances, the dicyanoketene acetal unit is incorporated into the polymer backbone, imparting specific functionalities to the resulting material.

The polymerization of cyclic ketene acetals, in general, can proceed through various mechanisms, including radical ring-opening polymerization, to produce polyesters. However, detailed studies focusing specifically on the controlled polymerization of this compound are not extensively documented in the available literature.

The incorporation of dicyanoketene acetal units into a polymer chain can be achieved through copolymerization. The strategy involves selecting appropriate comonomers and polymerization conditions to achieve the desired polymer architecture and properties. For example, in the synthesis of polymeric dicyanoketene acetals, monomers like styrene and divinylbenzene have been used to create a cross-linked polymer network where the dicyanoketene acetal functionality is present. researchgate.net

The resulting polymers, containing dicyanoketene acetal moieties, can then be utilized for further chemical modifications or as functional materials themselves, for instance, as recyclable π-acid catalysts in organic reactions. researchgate.net The control over the amount of dicyanoketene acetal incorporated into the polymer allows for the tuning of the final material's properties.

Advanced Spectroscopic and Computational Characterization in Mechanistic Elucidation

Application of Infrared Spectroscopy for Reaction Product Analysis (e.g., Solid Electrolyte Interphase Components)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in reaction products, making it invaluable for analyzing the composition of the solid electrolyte interphase (SEI) in lithium-ion batteries. When DCKEA is used as an electrolyte additive, it decomposes on the electrode surface, contributing to the formation of the SEI layer. researchgate.net

Research has shown that the IR spectra of SEI layers formed in the presence of DCKEA exhibit characteristic bands that confirm the incorporation of its reduction products. researchgate.netresearchgate.net Specifically, the presence of nitrile (C≡N) stretching vibrations in the SEI layer is a key indicator of DCKEA's decomposition. In one study, the IR spectrum of the SEI formed from a related compound, dicyano ketene (B1206846) vinyl ethylene (B1197577) acetal (B89532) (DCKVEA), showed C≡N stretching bands at approximately 2219 cm⁻¹ and 2232 cm⁻¹. researchgate.netresearchgate.net These were slightly shifted compared to the pristine additive, confirming the presence of its reduction products within the SEI. researchgate.net The analysis is often supported by synthesizing expected reduction products and comparing their IR spectra to that of the SEI. For instance, the synthesized reduction product Li₂CO₂C(CN)₂ shows characteristic bands that match well with those observed in the SEI derived from DCKVEA. researchgate.net

The table below summarizes key IR spectral data for dicyanoketene (B14166945) acetal derivatives and their reduction products, highlighting the shifts that indicate their incorporation into the SEI.

Table 1: Characteristic Infrared Frequencies for Dicyanoketene Acetal Derivatives and SEI Components

| Compound/Component | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Dicyano ketene vinyl ethylene acetal (DCKVEA) | ~2219, ~2232 | C≡N stretching | researchgate.net |

| DCKVEA-derived SEI layer | Shifted from parent | C≡N stretching in reduction product(s) | researchgate.net |

| Synthesized Li₂CO₂C(CN)₂ | ~2210, ~2170, ~1512, ~1385, ~1182, ~879, ~793 | Various vibrational modes | researchgate.net |

This table is based on data for the closely related DCKVEA, as specific data for DCKEA was not available in the searched results. The data illustrates the principle of using IR spectroscopy to identify reaction products in the SEI.

Density Functional Theory (DFT) Computations for Mechanistic Insights

Density Functional Theory (DFT) has become an indispensable computational method for probing the reaction mechanisms of electrolyte additives at a molecular level. researchgate.netscispace.com It provides critical insights into electronic structure, reaction energetics, and reduction pathways that are often difficult to determine experimentally. researchgate.netchalmers.se

DFT calculations are crucial for predicting the reduction potentials of electrolyte additives, which determines whether they will be reduced before the solvent or salt, a desirable characteristic for forming a stable SEI. researchgate.net The reduction potential of DCKEA has been computationally assessed and compared to conventional electrolyte components like ethylene carbonate (EC). researchgate.net These calculations help in the rational design of new additives. For instance, replacing the carbonyl group of EC with the more electronegative =C(CN)₂ group in DCKEA is predicted to facilitate an earlier and more controlled reduction. researchgate.net

A thermodynamic cycle is often employed to calculate the absolute reduction potentials, which are then referenced to the Li⁺/Li⁰ scale. big-map.eu The choice of functional and basis set, such as M06-2X/6-311++G(d,p), has been found to be effective for these predictions. big-map.eu

Table 2: Calculated Reduction Potentials of Selected Electrolyte Components

| Compound | Calculated Reduction Potential (V vs. Li⁺/Li⁰) | Computational Method | Reference |

|---|---|---|---|

| Dicyanoketene ethylene acetal (DCKEA) | Not explicitly stated, but predicted to be higher than EC | DFT | researchgate.net |

| Ethylene Carbonate (EC) | -1.03 eV (Electron Affinity Energy) | DFT | dntb.gov.ua |

DFT calculations are instrumental in mapping out the entire reaction landscape for the electrochemical reduction of additives like DCKEA. This includes the characterization of the geometries and energies of transient species such as radical anions, intermediates, and transition states. nih.govlsu.edu

By modeling the decomposition pathways, researchers can predict the final products that will constitute the SEI. researchgate.net For dicyanoketene alkylene acetals, DFT studies have projected decomposition paths leading to products such as lithium carbonate-like Li₂CO₂C(CN)₂ and RCHCH₂(CO₂C(CN)₂Li)₂, along with gaseous byproducts. researchgate.net These theoretical predictions are then corroborated with spectroscopic data from the actual SEI layers formed in battery cells. researchgate.net The agreement between the computed vibrational frequencies of predicted products and the experimental IR spectra of the SEI provides strong evidence for the proposed reduction mechanism. researchgate.netresearchgate.net

Other Advanced Spectroscopic Techniques for Understanding Reaction Dynamics (e.g., NMR for structural assignments in complex reaction pathways)

While IR spectroscopy is excellent for identifying functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, enabling the unambiguous assignment of complex molecular structures formed during reactions. acs.org

In the context of electrolyte additives, liquid-state NMR can be used to study the reactions between different electrolyte components in solution. acs.org Although specific NMR studies detailing the reaction dynamics of DCKEA were not prominently found in the search results, the general applicability of NMR is well-established for similar systems. For example, NMR has been used to investigate the polymerization products of other electrolyte additives like vinyl ethylene carbonate (VEC). acs.org

For DCKEA, ¹H and ¹³C NMR would be essential to characterize its reaction products in solution or, if soluble, extracted from the SEI. The chemical shifts and coupling constants would provide definitive evidence for the connectivity of atoms in the degradation products, complementing the functional group information from IR and the energetic insights from DFT.

Environmental and Sustainability Considerations in Dicyanoketene Ethylene Acetal Utilization

Recyclability and Reusability of Dicyanoketene (B14166945) Ethylene (B1197577) Acetal (B89532) Catalysts

A significant advancement in the sustainable use of dicyanoketene ethylene acetal has been the development of polymer-supported versions that function as recyclable π-acid catalysts. nih.gov These catalysts, often referred to as polymeric dicyanoketene acetals (poly-DCKA), are typically synthesized by the copolymerization of a styrene (B11656) derivative bearing a dicyanoketene acetal moiety with a cross-linking agent like ethylene glycol dimethacrylate. pharm.or.jpnih.gov This process immobilizes the catalytically active dicyanoketene acetal onto a solid support, which facilitates its separation from the reaction mixture and allows for its reuse.

Research has demonstrated the successful application of these polymeric catalysts in various organic transformations, including monothioacetalization and carbon-carbon bond-forming reactions. nih.govpharm.or.jp For instance, a polymer-supported dicyanoketene acetal was used as a catalyst in the monothioacetalization of benzaldehyde (B42025) dimethyl acetal with thiophenol. pharm.or.jp After the reaction, the catalyst could be recovered by simple filtration, washed, and dried. pharm.or.jpthieme-connect.com Subsequent reuse of the recovered catalyst showed no significant loss of activity over multiple cycles. pharm.or.jpthieme-connect.com

In one study, the efficiency of a polymeric DCKA catalyst was tested in the monothioacetalization of an acetal. The catalyst was recovered and reused for three consecutive runs, demonstrating consistent performance. pharm.or.jp

| Run | Yield (%) |

|---|---|

| 1st | 83 |

| 2nd | 88 |

| 3rd | 87 |

Advantages of Reactions in Aqueous and Green Solvents

The principles of green chemistry encourage the use of environmentally friendly solvents, with water being a highly desirable medium due to its non-toxic, non-flammable, and abundant nature. Research has shown that this compound and its polymer-supported derivatives can function effectively, and in some cases more efficiently, in water compared to traditional organic solvents. fujifilm.comfujifilm.com

A notable example is the three-component Mannich-type reaction involving aldehydes, aromatic amines, and a silyl (B83357) enol ether. A polymer-supported dicyanoketene acetal (poly-DCKA-1) has been shown to be an excellent and recyclable catalyst for this reaction when conducted in water as the sole solvent. nih.gov This demonstrates a significant environmental advantage by replacing volatile and often toxic organic solvents.

The catalytic activity of this compound (DCKEA) has been investigated in various reactions, including monothioacetalization, cyanation, and the hydrolysis of acetals and silyl ethers. fujifilm.comfujifilm.com Remarkably, for certain reactions, DCKEA exhibits enhanced efficiency in aqueous media. fujifilm.comfujifilm.com For example, the hydrolysis of acetals can be carried out efficiently in a mixture of acetonitrile (B52724) and water. fujifilm.com

The choice of solvent can significantly impact the yield of a reaction. In the monothioacetalization reaction catalyzed by a polymeric DCKA, a comparative study of different solvents was conducted. pharm.or.jp

| Solvent | Yield (%) |

|---|---|

| Acetonitrile (CH3CN) | 83 |

| Dichloromethane (CH2Cl2) | Poor |

| Diethyl ether (Et2O) | Poor |

| Benzene (C6H6) | Poor |

| Toluene (CH3C6H5) | Poor |

| Dimethylformamide (DMF) | Moderate |

| Dimethyl sulfoxide (B87167) (DMSO) | Sluggish |

Conclusion and Future Research Directions

Synthesis of New Dicyanoketene (B14166945) Acetals and Derivatives

A primary avenue for future research lies in the design and synthesis of novel dicyanoketene acetals and their derivatives. While dicyanoketene ethylene (B1197577) acetal (B89532) is well-studied, modifications to the acetal ring and the dicyanomethylene group could lead to compounds with tailored reactivity and physical properties.

Future efforts will likely focus on:

Introducing Functional Groups: The incorporation of additional functional groups into the acetal backbone could open up new possibilities for intramolecular reactions and the synthesis of complex heterocyclic systems.

Varying Ring Size and Heteroatoms: Exploring different ring sizes for the cyclic acetal, or replacing the oxygen atoms with other heteroatoms like sulfur or nitrogen, could significantly alter the compound's reactivity and stability.

Polymer-Supported Derivatives: Building upon existing work with polymer-supported dicyanoketene acetals (poly-DCKA), further development of these recyclable π-acid catalysts is a promising direction. pharm.or.jpnih.gov This could involve creating new polymeric backbones or optimizing the linker between the polymer and the dicyanoketene acetal moiety for enhanced catalytic activity and reusability. pharm.or.jpnih.gov

The synthesis of these new derivatives will not only expand the library of available building blocks but also provide deeper insights into the structure-activity relationships of this class of compounds.

Exploration of Novel Catalytic Reactions and Expanded Substrate Scope

Dicyanoketene ethylene acetal has demonstrated its utility as a catalyst in various reactions, including monothioacetalization and carbon-carbon bond formation. pharm.or.jp Future research will undoubtedly focus on discovering new catalytic applications and broadening the range of substrates that can be effectively transformed.

Key areas for exploration include:

Asymmetric Catalysis: A significant challenge and opportunity lies in the development of chiral dicyanoketene acetal derivatives that can act as organocatalysts for asymmetric transformations. This would be a major advancement, providing new tools for the enantioselective synthesis of valuable chiral molecules.

Photoredox Catalysis: Investigating the potential of dicyanoketene acetals in visible-light photoredox catalysis is a contemporary research direction. frontiersin.org Their electronic properties might be harnessed to facilitate novel single-electron transfer processes, opening up new reaction pathways.

Expanded Reaction Scope: There is considerable scope for expanding the types of reactions catalyzed by dicyanoketene acetals. This could include cycloadditions, multicomponent reactions, and the activation of otherwise inert chemical bonds. researchgate.net Research into its effectiveness in Mannich-type reactions, particularly in aqueous media, highlights its potential as a recyclable π-acid catalyst. researchgate.netfujifilm.com

Systematic screening of this compound and its derivatives in a wide array of chemical transformations will be crucial for uncovering new and unexpected reactivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The increasing adoption of flow chemistry and automated synthesis platforms in modern organic chemistry presents a significant opportunity for the application of this compound. researchgate.net These technologies offer advantages in terms of safety, efficiency, and scalability.

Future research in this area will likely involve:

Development of Flow Processes: Designing continuous flow processes that utilize this compound as a reagent or a catalyst. researchgate.net This could lead to more efficient and sustainable methods for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net

Immobilized Catalysts for Flow Reactors: Creating immobilized dicyanoketene acetal catalysts that can be packed into flow reactors. This would simplify product purification and allow for the continuous reuse of the catalyst, aligning with the principles of green chemistry.

Automated Synthesis: Integrating this compound-mediated reactions into automated synthesis platforms. nih.gov This would enable the rapid generation of compound libraries for drug discovery and materials science applications.

The development of robust and reliable flow and automated processes will be essential for translating the synthetic utility of this compound from the laboratory to an industrial scale.

Advanced Computational Modeling for Predictive Reaction Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.net In the context of this compound, advanced computational modeling can provide valuable insights and guide future experimental work.

Future research directions in this area include:

Mechanistic Studies: Employing density functional theory (DFT) and other computational methods to elucidate the mechanisms of known and novel reactions involving this compound. researchgate.net This can help in understanding the role of the catalyst and the factors that control selectivity.

Predictive Modeling: Developing machine learning models that can predict the outcome and efficiency of reactions involving dicyanoketene acetals. mit.edu Such models, trained on existing experimental data, could accelerate the discovery of new reactions and optimal reaction conditions. mit.eduarxiv.org

Design of Novel Catalysts: Using computational screening to design new dicyanoketene acetal derivatives with enhanced catalytic activity or selectivity for specific applications. researchgate.net This in silico approach can help to prioritize synthetic targets and reduce the experimental effort required.

The synergy between computational modeling and experimental validation will be a powerful driver of innovation in the chemistry of this compound, enabling a more rational and efficient approach to reaction discovery and design.

Q & A

Q. What are the synthetic pathways and characterization methods for DCKEA?

DCKEA is synthesized via cyclization reactions involving malononitrile and ethylene glycol derivatives. Key characterization techniques include:

- NMR spectroscopy : To confirm the acetal structure and identify impurities (e.g., residual allysine ethylene acetal in similar compounds) .

- Mass spectrometry (LC-MS/MS) : Fragmentation patterns (e.g., m/z 128.1 for P6C analogs) and ionization modes (positive/negative ESI) validate molecular identity .

- CAS registry data : Molecular formula C₆H₄N₂O₂ and CAS No. 5694-65-5 provide foundational identification .

Q. How does DCKEA function as a catalyst in tetrahydropyranylation reactions?

DCKEA acts as a mild π-acid catalyst under neutral conditions , enabling the reaction of alcohols with 3,4-dihydro-2H-pyran. The mechanism involves:

Q. What is the role of DCKEA in protecting carbonyl groups?

DCKEA facilitates acetal formation to protect aldehydes/ketones. Key steps include:

- Reaction with ethylene glycol to form cyclic acetals (1,3-dioxolanes).

- Acid-catalyzed hydrolysis to regenerate carbonyl groups .

- Applications in multi-step syntheses where temporary protection is critical .

Advanced Research Questions

Q. How do solvent polarity and reaction medium influence DCKEA’s catalytic efficiency?

DCKEA exhibits higher activity in aqueous media due to:

- Enhanced stabilization of polar transition states.

- Reduced side reactions (e.g., dimerization) compared to organic solvents like toluene . Methodological considerations :

- Compare kinetic data (e.g., turnover frequency) in water vs. THF.

- Use recyclability tests (≥3 cycles) to assess solvent compatibility .